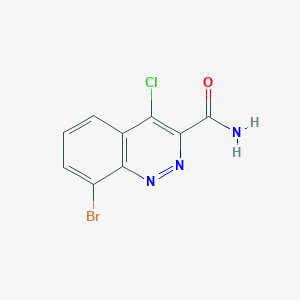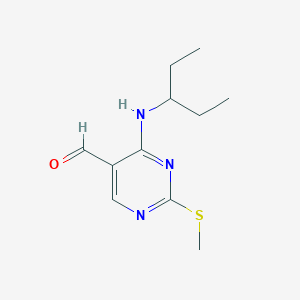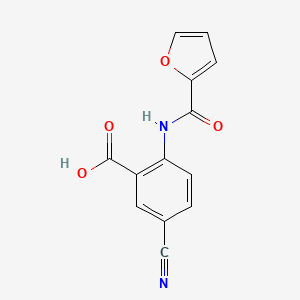
3-(1-Benzylpiperidin-2-yl)-3-(isopropylamino)propan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1-Benzylpiperidin-2-yl)-3-(isopropylamino)propan-1-ol is a complex organic compound that features a piperidine ring substituted with a benzyl group and an isopropylamino group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Benzylpiperidin-2-yl)-3-(isopropylamino)propan-1-ol typically involves multi-step organic reactions. One possible route could involve the alkylation of piperidine with benzyl chloride to form 1-benzylpiperidine. This intermediate can then be reacted with isopropylamine and a suitable aldehyde or ketone to form the final product. Reaction conditions such as temperature, solvent, and catalysts would need to be optimized for each step to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems could enhance efficiency and scalability. Purification methods such as crystallization, distillation, or chromatography would be employed to ensure the final product meets industry standards.
Análisis De Reacciones Químicas
Types of Reactions
3-(1-Benzylpiperidin-2-yl)-3-(isopropylamino)propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like halogens or nucleophiles in the presence of catalysts.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce various amine derivatives.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for synthesizing more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential therapeutic applications due to its structural similarity to known pharmacologically active compounds.
Industry: Use in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-(1-Benzylpiperidin-2-yl)-3-(isopropylamino)propan-1-ol would depend on its specific interactions with biological targets. It might interact with receptors or enzymes, modulating their activity and leading to various physiological effects. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
1-Benzylpiperidine: Shares the piperidine ring and benzyl group but lacks the isopropylamino group.
3-(Isopropylamino)propan-1-ol: Contains the isopropylamino group but lacks the piperidine ring and benzyl group.
Uniqueness
3-(1-Benzylpiperidin-2-yl)-3-(isopropylamino)propan-1-ol is unique due to the combination of its structural features, which may confer distinct chemical and biological properties compared to similar compounds.
Propiedades
Fórmula molecular |
C18H30N2O |
|---|---|
Peso molecular |
290.4 g/mol |
Nombre IUPAC |
3-(1-benzylpiperidin-2-yl)-3-(propan-2-ylamino)propan-1-ol |
InChI |
InChI=1S/C18H30N2O/c1-15(2)19-17(11-13-21)18-10-6-7-12-20(18)14-16-8-4-3-5-9-16/h3-5,8-9,15,17-19,21H,6-7,10-14H2,1-2H3 |
Clave InChI |
YEMXGGYLQTUABN-UHFFFAOYSA-N |
SMILES canónico |
CC(C)NC(CCO)C1CCCCN1CC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


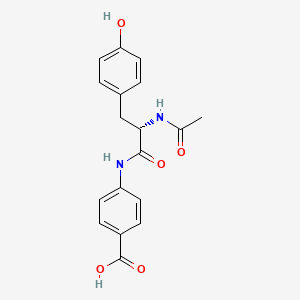

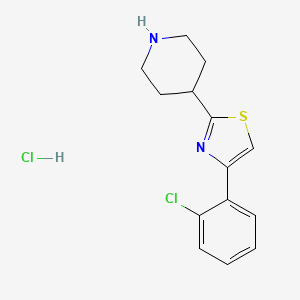
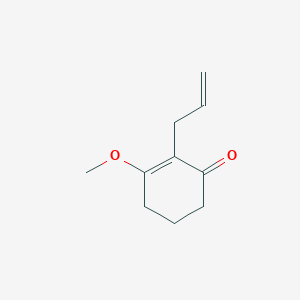
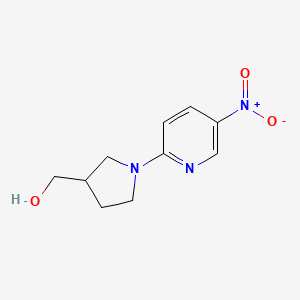
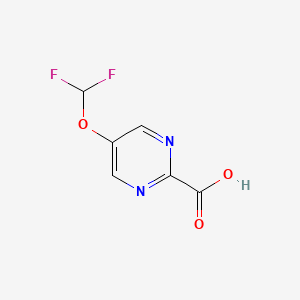
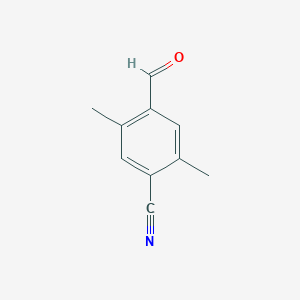
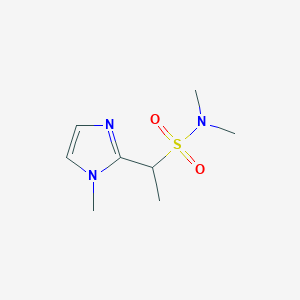
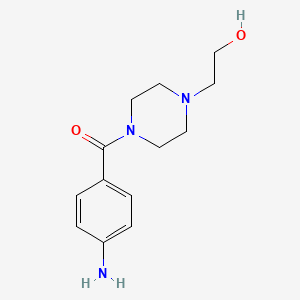

![5-ethoxyspiro[1H-indole-3,4'-cyclohexane]-1',2-dione](/img/structure/B13965913.png)
